An In-depth Technical Guide to 2-Chloro-5-fluorobenzyl bromide
An In-depth Technical Guide to 2-Chloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Chloro-5-fluorobenzyl bromide. The information is curated for professionals in the fields of chemical research and drug development, with a focus on providing practical, data-driven insights.
Core Chemical Properties
2-Chloro-5-fluorobenzyl bromide is a halogenated aromatic compound widely utilized as a reactive intermediate in organic synthesis. Its chemical structure, featuring a bromomethyl group ortho to a chlorine atom and para to a fluorine atom on a benzene ring, imparts a high degree of reactivity, making it a valuable building block for the introduction of the 2-chloro-5-fluorobenzyl moiety into various molecular scaffolds.
Physicochemical Data
The key physicochemical properties of 2-Chloro-5-fluorobenzyl bromide are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| CAS Number | 81778-09-8 | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 65-66 °C at 2 mmHg | [1] |
| Density | 1.654 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.566 | [1] |
| Flash Point | 18 °C | [1] |
| Solubility | Soluble in common organic solvents. | |
| Storage Temperature | 2-8 °C | [1] |
Synthesis and Reactivity
The primary route for the synthesis of 2-Chloro-5-fluorobenzyl bromide involves the radical bromination of the corresponding toluene derivative, 2-chloro-5-fluorotoluene. This reaction is typically carried out using a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Postulated Synthetic Pathway
A plausible synthetic route for 2-Chloro-5-fluorobenzyl bromide is the free radical bromination of 2-chloro-5-fluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical.
Caption: Postulated synthesis of 2-Chloro-5-fluorobenzyl bromide.
Experimental Protocol: Synthesis of 2-Chloro-5-fluorobenzyl bromide
The following is a detailed, generalized experimental protocol for the synthesis of 2-Chloro-5-fluorobenzyl bromide based on common laboratory practices for benzylic bromination.
Materials:
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2-Chloro-5-fluorotoluene
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
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Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium sulfite solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-fluorotoluene (1.0 eq) and carbon tetrachloride.
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Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.
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Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.
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Monitor the reaction progress by TLC or GC analysis.
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove succinimide.
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Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation to obtain pure 2-Chloro-5-fluorobenzyl bromide.
Applications in Synthesis
2-Chloro-5-fluorobenzyl bromide is a versatile reagent primarily used as an alkylating agent in the synthesis of pharmaceuticals and other fine chemicals. Its benzylic bromide is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Logical Workflow for Use in Synthesis
A typical experimental workflow involves the reaction of 2-Chloro-5-fluorobenzyl bromide with a nucleophile to introduce the 2-chloro-5-fluorobenzyl group.
Caption: A logical workflow for the use of 2-Chloro-5-fluorobenzyl bromide.
Experimental Protocol: Synthesis of 2-Chloro-5-fluorobenzaldehyde
One of the documented applications of 2-Chloro-5-fluorobenzyl bromide is in the synthesis of 2-chloro-5-fluorobenzaldehyde[1]. A plausible method for this conversion is the Sommelet reaction or oxidation with a suitable oxidizing agent.
Materials:
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2-Chloro-5-fluorobenzyl bromide
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Hexamethylenetetramine
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Chloroform or Acetic Acid
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Hydrochloric acid
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Sodium bicarbonate
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Dichloromethane
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Anhydrous magnesium sulfate
Procedure (via Sommelet Reaction):
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Dissolve 2-Chloro-5-fluorobenzyl bromide (1.0 eq) in chloroform.
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Add hexamethylenetetramine (1.1 eq) and reflux the mixture.
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After the formation of the quaternary ammonium salt, add water and continue to reflux.
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Acidify the reaction mixture with hydrochloric acid.
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Extract the product with dichloromethane.
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Wash the organic layer with water and saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter and concentrate the solution to obtain crude 2-chloro-5-fluorobenzaldehyde.
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Purify the product by column chromatography or recrystallization.
Applications in Drug Development and Material Science
2-Chloro-5-fluorobenzyl bromide serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the field of oncology, where it can be used to modify existing drugs to enhance efficacy and reduce side effects. The presence of chlorine and fluorine atoms can improve the metabolic stability and binding affinity of the final drug molecule.
In material science, this compound is utilized in the production of specialty polymers and resins. The incorporation of the fluorinated benzyl moiety can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic properties to the resulting materials.
Safety and Handling
2-Chloro-5-fluorobenzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Codes: F (Flammable), C (Corrosive)[1].
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Risk Statements: Highly flammable, causes burns[1].
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Safety Statements: Keep away from sources of ignition. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection[1].
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Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
Always consult the Safety Data Sheet (SDS) before handling this compound.
Signaling Pathways
Information regarding specific signaling pathways directly modulated by 2-Chloro-5-fluorobenzyl bromide is not available in the public domain. Its biological effects are primarily realized through its incorporation into larger, pharmacologically active molecules. The properties it imparts to these molecules can then influence their interaction with various biological targets and signaling pathways.
Conclusion
2-Chloro-5-fluorobenzyl bromide is a valuable and reactive chemical intermediate with significant applications in organic synthesis, drug discovery, and material science. Its well-defined chemical properties and reactivity profile make it a reliable tool for researchers and chemists. Adherence to strict safety protocols is essential when handling this compound. Further research into its applications is likely to uncover new and innovative uses for this versatile building block.
